![molecular formula C15H24N4O3 B5515222 6-{[(3S)-3-(dimethylamino)azepan-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5515222.png)

6-{[(3S)-3-(dimethylamino)azepan-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

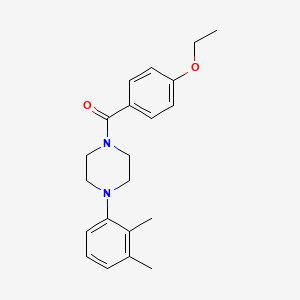

This compound is part of a broader class of chemicals known for their utility in synthesizing fused pyrimidine derivatives, including pyrimido[4,5-b]azepine derivatives, through various chemical reactions. These derivatives are synthesized from reactions involving specific precursors and conditions that lead to the formation of complex heterocyclic compounds (Inazumi et al., 1994).

Synthesis Analysis

The synthesis of related compounds involves the thermal ene reaction of certain dimethylpyrimidine-diones, leading to pyrimido[4,5-b]azepines. This reaction process demonstrates the compound's reactivity and the potential for creating structurally diverse heterocyclic compounds (Inazumi et al., 1994).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through various spectroscopic methods, including single-crystal X-ray diffraction analysis. This analysis confirms the complex heterocyclic structure and provides detailed insights into the compound's geometric configuration (Taghavi-Moghadam et al., 1999).

Chemical Reactions and Properties

These compounds participate in intramolecular ene reactions leading to pyrimido[4,5-b]azepine derivatives. The reaction profiles depend on the substituents involved, demonstrating the compound's chemical versatility and reactivity (Inazumi et al., 1994).

Physical Properties Analysis

While specific physical properties such as melting point, boiling point, and solubility are not directly mentioned, the synthesis and structural analysis provide indirect insights into these properties based on the compound's chemical behavior and reaction conditions.

Chemical Properties Analysis

The compound exhibits interesting chemical properties, including the formation of azomethine ylides and the involvement in ene reactions. These properties highlight its potential for synthesizing a wide range of heterocyclic compounds with varying structural and functional features (Inazumi et al., 1994).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

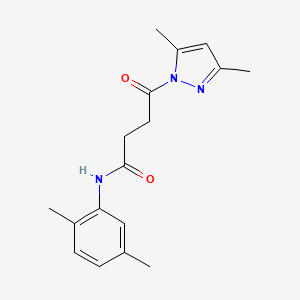

- Thermal Ene Reaction Applications : This compound participates in thermal ene reactions, leading to the formation of pyrimido[4,5-b]azepine derivatives. These reactions are crucial for synthesizing fused pyrimidine derivatives, providing insights into thermal dynamics and molecular interactions within these compounds (Inazumi et al., 1994).

- Reactions with α-Amino Acid Derivatives : It reacts with α-amino acid derivatives to afford azomethine ylides through well-known condensation processes, or pyrimido[4,5-b]azepine derivatives via intramolecular ene reactions. This showcases its versatility in chemical synthesis and the potential for creating complex molecular structures (Inazumi et al., 1994).

Photophysical and Sensory Applications

- Design and Synthesis for pH Sensing : A study focused on the design and synthesis of pyrimidine-phthalimide derivatives based on the donor–π–acceptor (D–π–A) model. These compounds, acting as D–π–A compounds, demonstrated solid-state fluorescence emission and positive solvatochromism, making them potential candidates for colorimetric pH sensors and logic gates (Yan et al., 2017).

Catalytic and Synthetic Applications

- Multi-component Synthesis of Pyridine-Pyrimidines : An efficient synthesis method was reported for 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones. This process utilized a three-component reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, highlighting the compound's role in facilitating complex synthetic routes (Rahmani et al., 2018).

Environmental and Green Chemistry

- Biosurfactant-Mediated Synthesis : A study described the use of a green surfactant isolated from P. aeruginosa OBP1 for the chemoselective nucleophilic addition of 6-[(dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with aldehydes. This approach emphasized the environmental sustainability and efficiency of using biosurfactants in organic synthesis (Das et al., 2013).

Propiedades

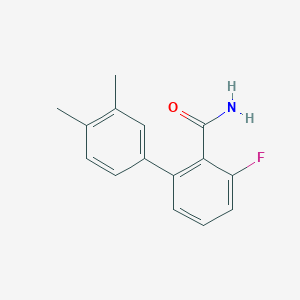

IUPAC Name |

6-[(3S)-3-(dimethylamino)azepane-1-carbonyl]-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3/c1-16(2)11-7-5-6-8-19(10-11)14(21)12-9-13(20)18(4)15(22)17(12)3/h9,11H,5-8,10H2,1-4H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJAUMRHINMGDJ-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)C(=O)N2CCCCC(C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=O)N(C1=O)C)C(=O)N2CCCC[C@@H](C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

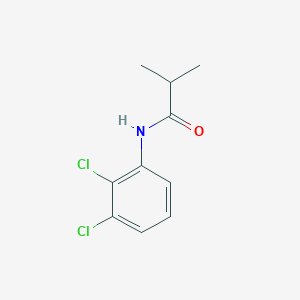

Product Name |

6-{[(3S)-3-(dimethylamino)azepan-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5515146.png)

![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5515148.png)

![6-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5515162.png)

![2-{[(4-hydroxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5515171.png)

![N-1,2,3-benzothiadiazol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5515174.png)

![8-{4-[(2-fluorobenzyl)oxy]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515195.png)

![2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5515214.png)

![5-[(1,3-benzothiazol-2-ylthio)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B5515215.png)

![4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5515225.png)

![ethyl {2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5515234.png)